molecular formula C12H15NO3S B064374 N-Acetyl-S-benzyl-D-cysteine CAS No. 161512-71-6

N-Acetyl-S-benzyl-D-cysteine

Cat. No.: B064374
CAS No.: 161512-71-6
M. Wt: 253.32 g/mol
InChI Key: BJUXDERNWYKSIQ-LLVKDONJSA-N
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Description

N-Acetyl-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a benzyl group attached to the sulfur atom of the cysteine molecule. It is primarily used in biochemical research and has applications in proteomics and other scientific fields .

Scientific Research Applications

N-Acetyl-S-benzyl-D-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

NAC acts as a reductant of disulfide bonds, a scavenger of reactive oxygen species, and/or a precursor for glutathione biosynthesis . It enhances GSH levels through a direct or indirect mechanism enhancing the detoxication of H2O2 and lipid peroxides .

Safety and Hazards

“N-Acetyl-S-benzyl-D-cysteine” can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed or if inhaled .

Future Directions

NAC has been used in medicine for various conditions and its role is ever expanding clinically . Pre-clinical studies imply that NAC could have more uses in supportive care and preventing human disease . Additional research is still required to better understand certain experimental models to enhance their applicability and easy translation to mechanisms identified in patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-S-benzyl-D-cysteine can be synthesized through the acetylation of S-benzyl-D-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-benzyl-D-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Acetyl-S-benzyl-D-cysteine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and biological properties. This dual modification enhances its stability and reactivity compared to other cysteine derivatives .

Properties

IUPAC Name

(2S)-2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357507
Record name N-Acetyl-S-benzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161512-71-6
Record name N-Acetyl-S-benzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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